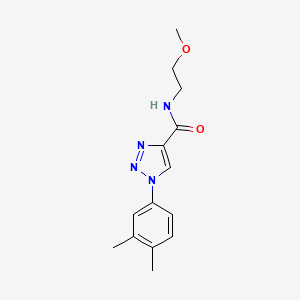
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide, also known as DMTIC, is a chemical compound that has shown significant potential in scientific research. DMTIC is a triazole-based compound that has been synthesized using various methods.
作用機序
The mechanism of action of 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to exert its effects by inhibiting the activity of certain enzymes and signaling pathways. This compound has been reported to inhibit the activity of cyclooxygenase (COX)-2, an enzyme that plays a crucial role in the inflammatory response. It has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α. This compound has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, this compound has been reported to improve glucose tolerance and reduce insulin resistance in animal models of diabetes.
実験室実験の利点と制限
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have high yields and purity. This compound has also been found to be stable under various conditions, making it suitable for long-term storage. However, there are also some limitations to using this compound in lab experiments. It has limited solubility in water, and its bioavailability may be affected by its poor solubility. Furthermore, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its effects.
将来の方向性
There are several future directions for the research on 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide. One potential avenue of research is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other signaling pathways and enzymes, such as the nuclear factor-kappa B (NF-κB) pathway and the protein kinase C (PKC) pathway. Furthermore, the development of novel formulations of this compound with improved solubility and bioavailability may enhance its potential as a drug candidate for various diseases.
合成法
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized using various methods, including the reaction of 3,4-dimethylphenylhydrazine with 2-methoxyethyl isocyanate, followed by the reaction with triethyl orthoformate and sodium azide. Another method involves the reaction of 3,4-dimethylphenylhydrazine with 2-methoxyethyl isocyanate, followed by the reaction with sodium azide and triethyl orthoformate. These methods have been successfully used to synthesize this compound with high yields and purity.
科学的研究の応用
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide has shown significant potential in scientific research as a potential drug candidate for various diseases. It has been reported to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, this compound has been reported to have neuroprotective effects and can be used as a potential treatment for neurodegenerative diseases.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-10-4-5-12(8-11(10)2)18-9-13(16-17-18)14(19)15-6-7-20-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSNUIZXAJSXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

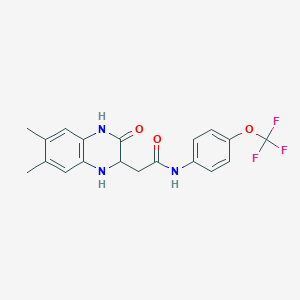
![2-[(2-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2448824.png)
![N-[1-(4-fluorophenyl)ethyl]-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/no-structure.png)
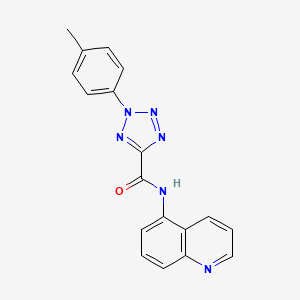
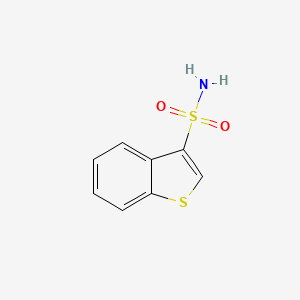

![4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid](/img/structure/B2448834.png)
![(E)-4-(Dimethylamino)-N-[3-[2-(dimethylamino)-2-oxoethyl]oxetan-3-yl]but-2-enamide](/img/structure/B2448835.png)

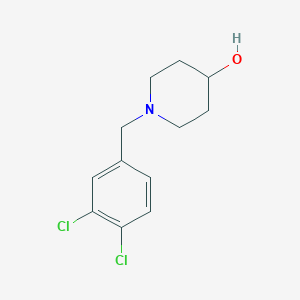
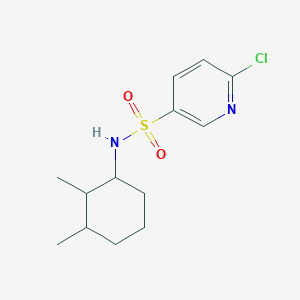
![3-[(4-Chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B2448842.png)

![3-((4-methyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2448844.png)